1-Iodo-4-isocyanobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-isocyanobenzene, also known as para-iodophenyl isocyanate, is an organic compound with the molecular formula C₇H₄IN. It is a derivative of benzene, where an iodine atom and an isocyanide group are attached to the benzene ring at the para positions.
Preparation Methods
The synthesis of 1-iodo-4-isocyanobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanobenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Iodo-4-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include halogens, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-iodo-4-isocyanobenzene exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and isocyanide group can interact with different molecular targets, facilitating the formation of new bonds and structures. The pathways involved depend on the specific reaction and conditions, but generally, the compound acts as an electrophile in substitution reactions and can form stable intermediates during the reaction process .
Comparison with Similar Compounds
1-Iodo-4-isocyanobenzene can be compared with other similar compounds such as:
4-Iodoaniline: Similar in structure but with an amino group instead of an isocyanide group.
4-Iodophenol: Contains a hydroxyl group instead of an isocyanide group.
4-Iodobenzonitrile: Features a nitrile group in place of the isocyanide group.
These compounds share some reactivity patterns due to the presence of the iodine atom but differ in their specific chemical properties and applications. The isocyanide group in this compound provides unique reactivity, making it distinct from its analogs.
Properties
CAS No. |
66885-67-4 |
---|---|
Molecular Formula |
C7H4IN |
Molecular Weight |
229.02 g/mol |
IUPAC Name |
1-iodo-4-isocyanobenzene |
InChI |
InChI=1S/C7H4IN/c1-9-7-4-2-6(8)3-5-7/h2-5H |
InChI Key |
FAOVWAGYQZDYSS-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.